molecular formula C6H8Cl3NOS B099342 2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide CAS No. 15436-35-8

2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide

Cat. No.: B099342
CAS No.: 15436-35-8
M. Wt: 248.6 g/mol
InChI Key: LNBNCOGHHLHNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide is a heterocyclic compound containing a sulfur atom in its ring structure. This compound is a derivative of thiophene, which is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)- typically involves the reaction of thiophene derivatives with trichloroacetyl chloride under specific conditions. One common method is the reaction of 1,1,2,3,4,5-hexahydrothiophene with trichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)- involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The sulfur atom in the thiophene ring can also participate in redox reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific trichloroacetyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

15436-35-8

Molecular Formula

C6H8Cl3NOS

Molecular Weight

248.6 g/mol

IUPAC Name

2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide

InChI

InChI=1S/C6H8Cl3NOS/c7-6(8,9)5(11)10-12-3-1-2-4-12/h1-4H2

InChI Key

LNBNCOGHHLHNEO-UHFFFAOYSA-N

SMILES

C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1

Canonical SMILES

C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1

15436-35-8

Pictograms

Irritant

Origin of Product

United States

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